molecular formula C11H9ClN2S B1608141 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine CAS No. 434941-55-6

4-(4-Chlorophenyl)-2-(methylthio)pyrimidine

Cat. No. B1608141
M. Wt: 236.72 g/mol
InChI Key: GOXDPARPMAHJSL-UHFFFAOYSA-N
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Patent
US07429599B2

Procedure details

To a solution of 4-(4-chlorophenyl)-2-methylthiopyrimidine (1.1 g, 4.65 mmol) in acetone (30 ml) and water (10 ml) was added oxone (7.14 g, 11.62 mmol). The reaction mixture was stirred for 18 hours then diluted with water and extracted into dichloromethane. The extracts were dried over magnesium sulfate, filtered and concentrated to provide a white solid: EI-MS (m/z) 269 [M+1]+.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
7.14 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][N:11]=[C:10](SC)[N:9]=2)=[CH:4][CH:3]=1.O[O:17][S:18]([O-:20])=O.[K+].[CH3:22]C(C)=O>O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][N:11]=[C:10]([S:18]([CH3:22])(=[O:20])=[O:17])[N:9]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=NC(=NC=C1)SC
Name
Quantity
7.14 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
30 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted into dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide a white solid

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
ClC1=CC=C(C=C1)C1=NC(=NC=C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.